molecular formula C11H18N4 B8633038 4-(1-Vinylcyclohexyl)-1H-pyrazole-3,5-diamine

4-(1-Vinylcyclohexyl)-1H-pyrazole-3,5-diamine

Cat. No. B8633038
M. Wt: 206.29 g/mol
InChI Key: OXTIQAVAAGFBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Vinylcyclohexyl)-1H-pyrazole-3,5-diamine is a useful research compound. Its molecular formula is C11H18N4 and its molecular weight is 206.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1-Vinylcyclohexyl)-1H-pyrazole-3,5-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Vinylcyclohexyl)-1H-pyrazole-3,5-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(1-Vinylcyclohexyl)-1H-pyrazole-3,5-diamine

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

4-(1-ethenylcyclohexyl)-1H-pyrazole-3,5-diamine

InChI

InChI=1S/C11H18N4/c1-2-11(6-4-3-5-7-11)8-9(12)14-15-10(8)13/h2H,1,3-7H2,(H5,12,13,14,15)

InChI Key

OXTIQAVAAGFBBG-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCCCC1)C2=C(NN=C2N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydrazine monohydrate (0.098 mL, 1.69 mmol) was added to a solution of the product from Example 145B (295 mg, 1.69 mmol) in n-butanol (5 mL), and the mixture was heated at 100° C. under nitrogen for 36 hours. The reaction solution was cooled to room temperature and concentrated under vacuum. The residue was dilute with water (15 mL) and extracted with EtOAc (2×15 mL). The combined organic phase was dried (MgSO4), filtered, and concentrated under vacuum to provide the title compound as an inseparable 1:1 mixture with 3,5-diamino-4-(1-ethylcyclohexyl)pyrazole, used directly in the next step.
Quantity
0.098 mL
Type
reactant
Reaction Step One
Quantity
295 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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